molecular formula C9H17NO3 B12872017 Methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate

Methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate

Cat. No.: B12872017
M. Wt: 187.24 g/mol
InChI Key: SSCFJYSIWBADRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with a hydroxypropyl group and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with 3-chloropropanol in the presence of a base such as sodium hydride. The resulting intermediate is then esterified with methyl chloroformate to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxy group to a halide.

Major Products Formed

    Oxidation: Formation of 3-(3-oxopropyl)pyrrolidine-1-carboxylate.

    Reduction: Formation of 3-(3-hydroxypropyl)pyrrolidine-1-methanol.

    Substitution: Formation of 3-(3-halopropyl)pyrrolidine-1-carboxylate.

Scientific Research Applications

Methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-diones: Known for their biological activities and used in drug discovery.

    Pyrrolizines: Another class of pyrrolidine derivatives with diverse pharmacological properties.

    Prolinol: A pyrrolidine derivative used in asymmetric synthesis.

Uniqueness

Methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxypropyl group and a methyl ester group allows for versatile chemical modifications and potential therapeutic applications.

Biological Activity

Methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.

Target Interactions
this compound is structurally similar to other pyrrolidine compounds, suggesting its interaction with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. Its potential modulation of nicotinic acetylcholine receptors (nAChRs) is particularly noteworthy, as these receptors play crucial roles in neurotransmission and cognitive functions .

Biochemical Pathways
The compound may influence several biochemical pathways, particularly those related to neurotransmission. Similar compounds have been shown to enhance cognitive functions by modulating nAChRs, which are implicated in memory and learning processes .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its hydrophilic nature from the hydroxyl group. This property may enhance its bioavailability and distribution within biological systems .

Biological Activity

Cognitive Enhancement
Research indicates that compounds with similar structures can enhance cognitive performance by acting on nAChRs. For example, studies have shown that pyrrolidine derivatives can improve memory retention and learning capabilities in animal models .

Antimicrobial Properties
Pyrrolidine derivatives have also been evaluated for their antimicrobial activities. A study on related compounds demonstrated significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications in treating infections .

Case Studies

  • Cognitive Function Improvement
    In a controlled study involving rodents, administration of a pyrrolidine derivative similar to this compound resulted in notable improvements in memory retention tasks compared to the control group. The compound's ability to modulate nAChRs was linked to these cognitive enhancements .
  • Antimicrobial Efficacy
    A recent investigation into the antibacterial properties of pyrrolidine derivatives found that certain analogs exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against gram-positive bacteria. This suggests that this compound may also possess similar antimicrobial properties, warranting further exploration .

Research Findings Summary Table

Property Findings
Mechanism of Action Modulation of nicotinic acetylcholine receptors
Pharmacokinetics Hydrophilic nature enhances absorption and distribution
Cognitive Enhancement Improved memory retention in animal models
Antimicrobial Activity Significant activity against Staphylococcus aureus and Escherichia coli
MIC Values Ranged from 3.12 to 12.5 µg/mL for related pyrrolidine derivatives

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C9H17NO3/c1-13-9(12)10-5-4-8(7-10)3-2-6-11/h8,11H,2-7H2,1H3

InChI Key

SSCFJYSIWBADRV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC(C1)CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.